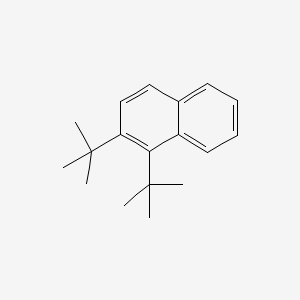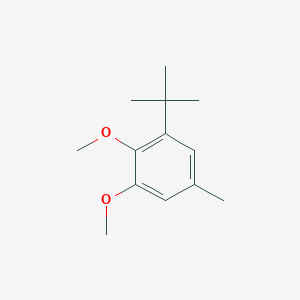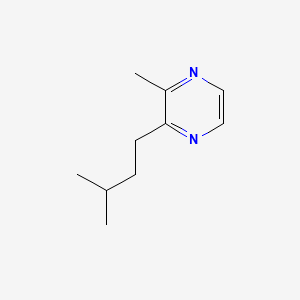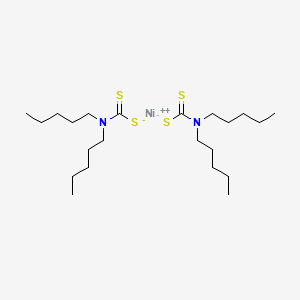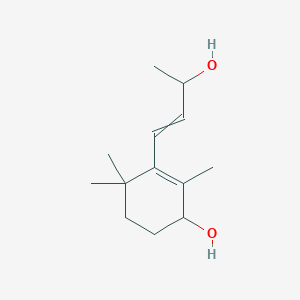
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It is a derivative of cyclohexene, featuring a hydroxyl group and a butenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol typically involves the reaction of a suitable cyclohexene derivative with a butenyl reagent under controlled conditions. One common method includes the use of a Grignard reagent, where the cyclohexene derivative is reacted with a butenyl magnesium bromide in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .
化学反応の分析
Types of Reactions
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the butenyl side chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(3-oxobut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-one.
Reduction: Formation of 3-(3-hydroxybutyl)-2,4,4-trimethylcyclohex-2-en-1-ol.
Substitution: Formation of 3-(3-chlorobut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol.
科学的研究の応用
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the butenyl side chain play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Hydroxy-4-(3-hydroxybut-1-en-1-yl)-3,5,5-trimethylcyclohex-2-en-1-one
- 1-(3-Hydroxybut-1-en-1-yl)-2,6,6-trimethylcyclohexane-1,2,4-triol
Uniqueness
3-(3-Hydroxybut-1-en-1-yl)-2,4,4-trimethylcyclohex-2-en-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a butenyl side chain makes it versatile for various chemical reactions and applications .
特性
CAS番号 |
27185-80-4 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
3-(3-hydroxybut-1-enyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C13H22O2/c1-9(14)5-6-11-10(2)12(15)7-8-13(11,3)4/h5-6,9,12,14-15H,7-8H2,1-4H3 |
InChIキー |
OFNWHGQGQMQIGF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1O)(C)C)C=CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
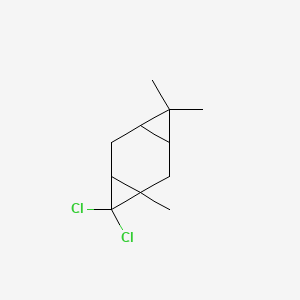
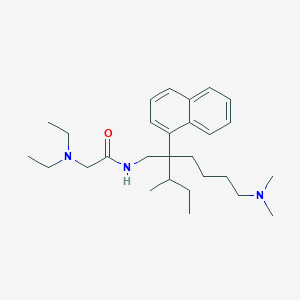

![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)

